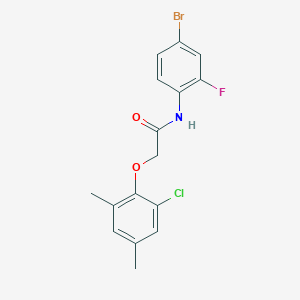
N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide is a synthetic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 2-chloro-4,6-dimethylphenol.
Formation of Intermediate: The first step involves the reaction of 4-bromo-2-fluoroaniline with a suitable acylating agent to form an intermediate acetamide.
Coupling Reaction: The intermediate is then reacted with 2-chloro-4,6-dimethylphenol under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic rings and functional groups may undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing specific pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromo-2-fluorophenyl)-2-(2-chlorophenoxy)acetamide
- N-(4-bromo-2-fluorophenyl)-2-(4,6-dimethylphenoxy)acetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide is unique due to the specific combination of halogen atoms and methyl groups on the aromatic rings, which may confer distinct chemical and physical properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClFNO2/c1-9-5-10(2)16(12(18)6-9)22-8-15(21)20-14-4-3-11(17)7-13(14)19/h3-7H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDMHKSWGJYTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=C(C=C(C=C2)Br)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Naphthylcarbonyl)piperazinyl]benzo[d]1,2-thiazole-1,1-dione](/img/structure/B3694562.png)




![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3694604.png)
![5-(4-Fluorophenyl)-N-[2-(pyridin-3-YL)-1,3-benzoxazol-5-YL]furan-2-carboxamide](/img/structure/B3694615.png)

![methyl 4-[[(E)-2-cyano-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enoyl]amino]benzoate](/img/structure/B3694630.png)
![2-cyano-3-{4-[2-(isopropylamino)-2-oxoethoxy]phenyl}-N-(2-phenylethyl)acrylamide](/img/structure/B3694631.png)
![N-[4-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methoxybenzamide](/img/structure/B3694639.png)
![N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE](/img/structure/B3694666.png)
![5-(3-chloro-2-methylphenyl)-N-(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B3694673.png)
![(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3694678.png)
